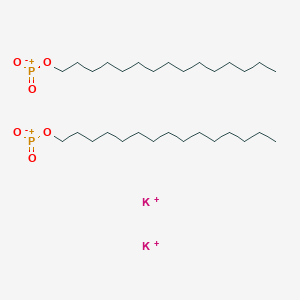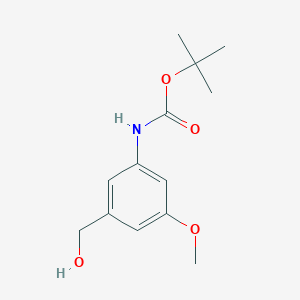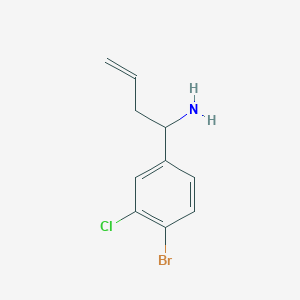
Dipotassium pentadecyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium pentadecyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C-P) bond. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the long pentadecyl chain makes it particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium pentadecyl phosphonate can be synthesized through various methods. One common approach involves the reaction of pentadecyl alcohol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Catalysts: Often, catalysts like triethylamine are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors. The process includes:
Neutralization: Phosphoric acid is neutralized with potassium hydroxide.
Reaction: The neutralized solution is reacted with pentadecyl alcohol.
Purification: The product is purified through crystallization or distillation to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium pentadecyl phosphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products Formed
Phosphonic Acids: Formed through oxidation.
Phosphine Derivatives: Formed through reduction.
Substituted Phosphonates: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dipotassium pentadecyl phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a component in bone-targeting drugs.
Industry: Used in the formulation of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of dipotassium pentadecyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrophobic pentadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, leading to enzyme inhibition and altered metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium phosphonates: Similar in structure but with shorter alkyl chains.
Sodium phosphonates: Similar in function but with different cationic components.
Calcium phosphonates: Used in similar applications but with different solubility and stability profiles.
Uniqueness
Dipotassium pentadecyl phosphonate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane disruption or integration.
Eigenschaften
Molekularformel |
C30H62K2O6P2+2 |
|---|---|
Molekulargewicht |
659.0 g/mol |
IUPAC-Name |
dipotassium;oxido-oxo-pentadecoxyphosphanium |
InChI |
InChI=1S/2C15H31O3P.2K/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(16)17;;/h2*2-15H2,1H3;;/q;;2*+1 |
InChI-Schlüssel |
XBFPHJVMIWCBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCO[P+](=O)[O-].CCCCCCCCCCCCCCCO[P+](=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)
![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)

![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)


![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)
